molecular formula C12H12O2 B2629080 1-(3-Ethyl-1-benzofuran-2-yl)ethanone CAS No. 15817-85-3

1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Cat. No.: B2629080
CAS No.: 15817-85-3
M. Wt: 188.226
InChI Key: UZSCWWHVZCNFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C12H12O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

1-(3-Ethyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be compared to other benzofuran derivatives, such as 1-(3-Methyl-1-benzofuran-2-yl)ethanone and 1-(3-Propyl-1-benzofuran-2-yl)ethanone. These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique ethyl group in this compound may confer distinct properties, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it an important subject of study for researchers aiming to develop new materials and therapeutic agents.

Properties

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCWWHVZCNFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of hydroxypropiophenone (II) with chloroacetone (III) using potassium hydroxide in ethanol gives, by Stroemer-Schaefer condensation, 2-acetyl-3-ethylbenzofuran (IVj, R1 -R4 =H, R5 =C2H5, R6 =CH3) in a yield of about 80% (Belgian Patent Specification 553 621; (Chem. Abs. 5, 22016)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.